molecular formula C18H14ClN3O4 B6109829 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide

Cat. No.: B6109829
M. Wt: 371.8 g/mol
InChI Key: DEMQIPZNJSEFTP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Attachment of the Nitro Group: The nitro group can be introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Formation of the Carboxamide Group: This involves the reaction of the isoxazole derivative with an appropriate amine, such as 2-methyl-3-nitroaniline, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the nitro group are likely to play key roles in its interaction with biological molecules, potentially affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide: Lacks the nitro group, which may affect its biological activity.

    3-(2-chlorophenyl)-N-(2-methylphenyl)-4-isoxazolecarboxamide: Lacks the nitro group and has a different substitution pattern on the phenyl ring.

    5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide: Lacks the chlorophenyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

The presence of both the 2-chlorophenyl and 2-methyl-3-nitrophenyl groups in 3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-4-isoxazolecarboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-10-14(8-5-9-15(10)22(24)25)20-18(23)16-11(2)26-21-17(16)12-6-3-4-7-13(12)19/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMQIPZNJSEFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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